molecular formula C11H9F3N2O B1400546 1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazole CAS No. 1393125-44-4

1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazole

Cat. No. B1400546
Key on ui cas rn: 1393125-44-4
M. Wt: 242.2 g/mol
InChI Key: NAYIYZMHPDDFTO-UHFFFAOYSA-N
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Patent
US08859591B2

Procedure details

(Z)—N-(3-(dimethylamino)-2-(trifluoromethyl)allylidene)-N-methyl methanaminium hexafluorophosphate (4.46 g, 13.1 mmol) and 4-methoxyphenyl hydrazine hydrochloride (2.55 g, 14.6 mmol) were suspended in tetrahydrofuran (50 mL) and cooled to 0° C. Sodium methoxide (820 mg, 14 mmol) was added as a solid in one portion. The mixture was stirred at 0° C. for 10 minutes. The ice bath was removed and the mixture was stirred at room temperature for 1 hour. The mixture was cooled again to 0° C. and trifluoroacetic acid (3 mL) was added. The ice bath was removed and the mixture heated to reflux. After 18 hours at reflux, the reaction was cooled to room temperature and diluted with ethyl acetate (50 mL). The mixture was washed successively with saturated sodium bicarbonate until the washings were basic. The combined aqueous washings were extracted with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulfate, filtered and concentrated. The crude material was passed through a plug of silica gel (100 g), eluting with dichloromethane (600 mL). The filtrate was concentrated to give 1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazole (2.7 g, 85%). 1H NMR (400 MHz, CDCl3, δ): 8.06 (s, 1H), 7.85 (s, 1H), 7.53-7.59 (m, 2H), 6.94-7.00 (m, 2H), 3.84 (s, 3H).
Quantity
2.55 g
Type
reactant
Reaction Step Two
Name
Sodium methoxide
Quantity
820 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[P-](F)(F)(F)(F)F.[CH3:8][N:9](C)/[CH:10]=[C:11](\[C:16]([F:19])([F:18])[F:17])/[CH:12]=[N+:13](C)C.Cl.[CH3:22][O:23][C:24]1[CH:29]=[CH:28]C(NN)=[CH:26][CH:25]=1.C[O-].[Na+]>O1CCCC1>[CH3:22][O:23][C:24]1[CH:29]=[CH:28][C:8]([N:9]2[CH:10]=[C:11]([C:16]([F:19])([F:18])[F:17])[CH:12]=[N:13]2)=[CH:26][CH:25]=1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
4.46 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.CN(\C=C(\C=[N+](C)C)/C(F)(F)F)C
Step Two
Name
Quantity
2.55 g
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)NN
Step Three
Name
Sodium methoxide
Quantity
820 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled again to 0° C.
ADDITION
Type
ADDITION
Details
trifluoroacetic acid (3 mL) was added
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 18 hours at reflux
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
The mixture was washed successively with saturated sodium bicarbonate until the washings
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous washings were extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluting with dichloromethane (600 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1N=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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